1-(4-Chlorophenyl)-3-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]urea
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Overview
Description
N-(4-CHLOROPHENYL)-N’-[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]UREA is a synthetic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-N’-[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]UREA typically involves the reaction of 4-chloroaniline with 3-pyridinecarboxylic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the thiadiazole ring. The final step involves the reaction of the thiadiazole intermediate with isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-N’-[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-CHLOROPHENYL)-N’-[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]UREA has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-N’-[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]UREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-CHLOROPHENYL)-N’-[5-(2-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]UREA
- N-(4-CHLOROPHENYL)-N’-[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]UREA
Uniqueness
N-(4-CHLOROPHENYL)-N’-[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]UREA is unique due to the specific positioning of the pyridyl group, which can influence its binding affinity and selectivity towards molecular targets
Properties
Molecular Formula |
C14H10ClN5OS |
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Molecular Weight |
331.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)urea |
InChI |
InChI=1S/C14H10ClN5OS/c15-10-3-5-11(6-4-10)17-13(21)18-14-20-19-12(22-14)9-2-1-7-16-8-9/h1-8H,(H2,17,18,20,21) |
InChI Key |
HINGGSZURQCWAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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